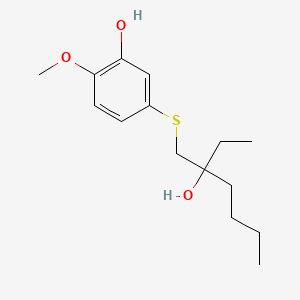![molecular formula C12H9BCl2O2 B13357228 (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13357228.png)
(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with two chlorine atoms and a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound .
化学反应分析
Types of Reactions
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols under specific conditions.
Substitution Reactions: The chlorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Phenols: Formed through oxidation reactions.
Substituted Biphenyls: Formed through nucleophilic aromatic substitution reactions.
科学研究应用
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, including the development of inhibitors for specific enzymes and the creation of functional materials .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.
4-Chlorophenylboronic Acid: Similar structure but with only one chlorine atom.
2,4-Dichlorophenylboronic Acid: Similar structure but without the biphenyl moiety.
Uniqueness
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure, which provides additional sites for functionalization and enhances its reactivity compared to simpler boronic acids. This makes it a valuable compound in the synthesis of more complex molecules and in applications requiring specific structural features .
属性
分子式 |
C12H9BCl2O2 |
|---|---|
分子量 |
266.9 g/mol |
IUPAC 名称 |
[3-chloro-4-(4-chlorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BCl2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,16-17H |
InChI 键 |
ZVMGGQKDTZVGMR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)


![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)
![2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
![3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357181.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357184.png)
![4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13357187.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13357205.png)
![methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B13357206.png)
